molecular formula C14H27ClN4O2 B6693555 N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride

N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride

Cat. No.: B6693555
M. Wt: 318.84 g/mol
InChI Key: OZOUHILRDDZCCJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug design and development

Properties

IUPAC Name

N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O2.ClH/c1-16(2)14(20)18-9-7-17(8-10-18)13(19)11-12-3-5-15-6-4-12;/h12,15H,3-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOUHILRDDZCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride typically involves the reaction of piperazine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

The reaction proceeds through the formation of an intermediate, which is then further reacted with piperidine to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain optimal reaction conditions. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact molecular pathways involved are still under investigation, but it is thought to involve modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-(piperidin-4-yl)pyrimidine-5-carboxamide hydrochloride
  • N,N-Dimethyl-4-(piperidin-4-yl)benzamide

Uniqueness

N,N-dimethyl-4-(2-piperidin-4-ylacetyl)piperazine-1-carboxamide;hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities or selectivity towards certain receptors, making it a valuable compound for targeted drug design and development.

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